4‑Hydroxy Substituent Confers a Distinct Hydrogen‑Bond Donor/Acceptor Profile Relative to 4‑Amino Analogs
The target compound bears a 4‑hydroxy group on the pyrimido[4,5‑d]azepine core, whereas the clinically‑profiled lead compounds PF‑4479745 (compound 17) and PF‑4522654 (compound 18) carry 4‑amino substituents [1]. In the published SAR, the 4‑position substituent is a critical determinant of both agonist potency and functional selectivity: PF‑4479745 (4‑amino‑substituted) exhibits a 5‑HT₂C EC₅₀ of 10 nM and a Ki of 15 nM, with measurable residual activity at 5‑HT₂B (Ki 67 nM) ; PF‑4522654 (4‑methylamino‑substituted) achieves a 5‑HT₂C Ki of 8 nM and an EC₅₀ of 16 nM, with no measurable functional agonism at 5‑HT₂A or 5‑HT₂B (EC₅₀ > 10,000 nM) . No published quantitative data are available for the 4‑hydroxy analog itself .
| Evidence Dimension | 5‑HT₂C receptor agonist potency (recombinant human receptor, functional assay) |
|---|---|
| Target Compound Data | No published data available for this specific compound |
| Comparator Or Baseline | PF‑4479745: EC₅₀ 10 nM, Ki 15 nM; PF‑4522654: EC₅₀ 16 nM, Ki 8 nM |
| Quantified Difference | Cannot be calculated – target compound data absent |
| Conditions | Recombinant human 5‑HT₂C receptor functional assay (FLIPR); J Med Chem 2014 |
Why This Matters
The absence of published potency data for the 4‑hydroxy analog means that any assumption of equipotency with the 4‑amino leads is unsupported; procurement should be predicated on the compound's utility as a structurally distinct SAR probe rather than as a potency‑equivalent substitute.
- [1] Storer RI et al. J Med Chem. 2014;57(12):5258‑5269. doi:10.1021/jm5003292 View Source
